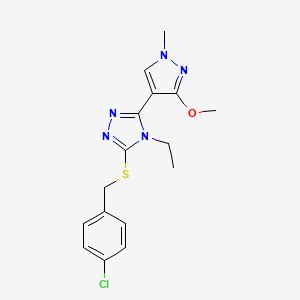

3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of 1,2,4-triazoles These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole typically involves multiple steps:

Formation of the 1,2,4-triazole core: This can be achieved by cyclization of appropriate hydrazine derivatives with formamide or other suitable reagents under acidic or basic conditions.

Introduction of the pyrazole ring: The pyrazole moiety can be introduced via a condensation reaction between a hydrazine derivative and an α,β-unsaturated carbonyl compound.

Attachment of the chlorobenzyl group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the thioether linkage.

Final assembly: The final compound is obtained by coupling the intermediate products under controlled conditions, often using catalysts and specific solvents to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Major Products

Sulfoxides and sulfones: From oxidation of the thioether group.

Amines: From reduction of nitro groups.

Substituted derivatives: From nucleophilic substitution reactions.

Applications De Recherche Scientifique

Antimicrobial Activity

Triazoles are well-known for their antimicrobial properties. Research indicates that derivatives of triazoles exhibit potent activity against a range of pathogens. For instance, studies have shown that triazole compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi. The specific compound has been synthesized and tested for its antimicrobial efficacy, demonstrating promising results against various microbial strains, including Staphylococcus aureus and Escherichia coli .

Antifungal Properties

Triazoles are extensively used in antifungal therapies. The unique structure of triazoles allows them to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. This mechanism positions them as valuable agents in treating fungal infections, particularly in immunocompromised patients . The compound under consideration may enhance this antifungal activity through its structural modifications.

Anticancer Potential

Recent studies have highlighted the anticancer properties of triazole derivatives. The compound's ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented. Research suggests that triazoles can target multiple pathways involved in cancer progression, making them candidates for further development as anticancer agents .

Plant Growth Regulators

Triazole compounds are utilized as plant growth regulators due to their ability to modulate plant hormone levels. They can influence growth patterns and enhance resistance to environmental stressors. The specific compound may provide benefits such as improved yield and stress tolerance in crops .

Fungicides

The fungicidal properties of triazoles make them suitable for agricultural applications as protective agents against fungal diseases in crops. Their effectiveness in controlling diseases caused by pathogens like Fusarium and Botrytis has been well-documented, thereby supporting crop health and productivity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of triazole derivatives. Modifications to the side chains and functional groups can significantly influence biological activity. For instance:

- Chlorobenzyl Group : Enhances lipophilicity and may improve membrane penetration.

- Methoxy Group : Can provide additional hydrogen bonding capabilities, potentially increasing binding affinity to target sites.

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of triazole derivatives, including the compound in focus, revealed that specific modifications led to enhanced antimicrobial activity compared to standard treatments . The agar diffusion method was employed to assess efficacy against various microbial strains.

Case Study 2: Agricultural Trials

Field trials using the compound as a fungicide demonstrated significant reductions in disease incidence among treated crops compared to untreated controls. The results indicated improved crop yields and enhanced resistance to common fungal pathogens .

Mécanisme D'action

The mechanism of action of 3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, altering their activity. The chlorobenzyl and pyrazole groups could facilitate interactions with hydrophobic pockets in proteins, while the thioether linkage might participate in redox reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,2,4-Triazole derivatives: These compounds share the triazole core and are known for their wide range of biological activities.

Pyrazole derivatives: Compounds with a pyrazole ring are often studied for their anti-inflammatory and analgesic properties.

Thioether-containing compounds: These compounds are explored for their potential in drug development due to their stability and ability to undergo various chemical reactions.

Uniqueness

What sets 3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole apart is the combination of these functional groups in a single molecule. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.

Activité Biologique

3-((4-chlorobenzyl)thio)-4-ethyl-5-(3-methoxy-1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole is a synthetic compound belonging to the class of 1,2,4-triazoles. This compound exhibits a variety of biological activities, making it a subject of interest in medicinal chemistry. The unique structural features of this compound suggest potential applications in treating various diseases, including cancer and infections.

Structural Characteristics

The molecular formula for this compound is C19H24N6O2S, with a molecular weight of 400.5 g/mol. It contains several functional groups that contribute to its biological activity:

- Triazole ring : Known for its role in various biological processes.

- Pyrazole moiety : Associated with antimicrobial and anticancer properties.

- Chlorobenzyl thio group : Imparts additional pharmacological properties.

Anticancer Activity

Research indicates that compounds containing triazole and pyrazole moieties exhibit significant anticancer activity. For instance:

- In vitro Studies : Compounds similar to this compound have shown efficacy against various cancer cell lines. In one study, derivatives demonstrated IC50 values less than that of doxorubicin against Jurkat and A431 cell lines, indicating potent cytotoxic effects .

Antimicrobial Activity

The presence of the triazole ring has been linked to antimicrobial properties. Compounds with similar structures have been reported to inhibit bacterial growth effectively. For example:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 5-(benzothiazolyl)-triazoles | Benzothiazole group | Antiviral |

| 3-(thiophen-2-ylmethyl)-4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazole | Thiophenyl group instead of chlorobenzyl | Antimicrobial |

The biological activity of this compound may involve several mechanisms:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes involved in disease pathways.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce apoptosis in cancer cells by interfering with cell cycle regulation.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to cytotoxicity.

Study on Cytotoxicity

A recent study evaluated the cytotoxic effects of various triazole derivatives including the compound . The results indicated:

- MTT Assay Results : The compound showed significant cytotoxicity against different cancer cell lines with varying IC50 values.

Structural Activity Relationship (SAR)

The SAR analysis highlighted that modifications in the chlorobenzyl thio group significantly affect the biological activity. Electron-withdrawing groups like Cl enhance the anticancer properties .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interaction between this compound and target proteins involved in cancer progression. The findings suggested strong binding affinities, indicating potential as a therapeutic agent .

Propriétés

IUPAC Name |

3-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-5-(3-methoxy-1-methylpyrazol-4-yl)-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN5OS/c1-4-22-14(13-9-21(2)20-15(13)23-3)18-19-16(22)24-10-11-5-7-12(17)8-6-11/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAFQJRXSAIQIJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC2=CC=C(C=C2)Cl)C3=CN(N=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.